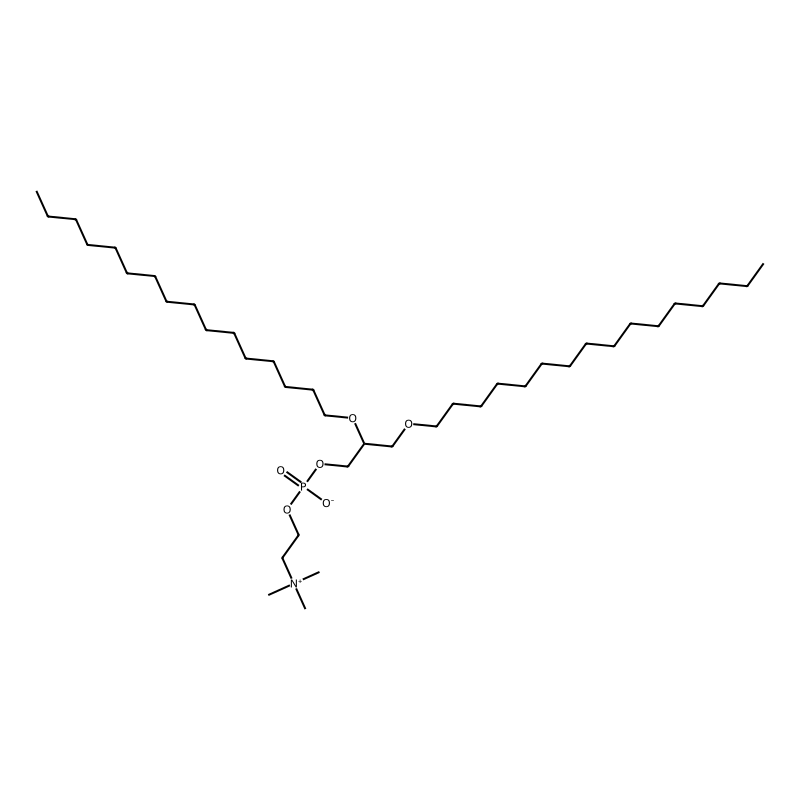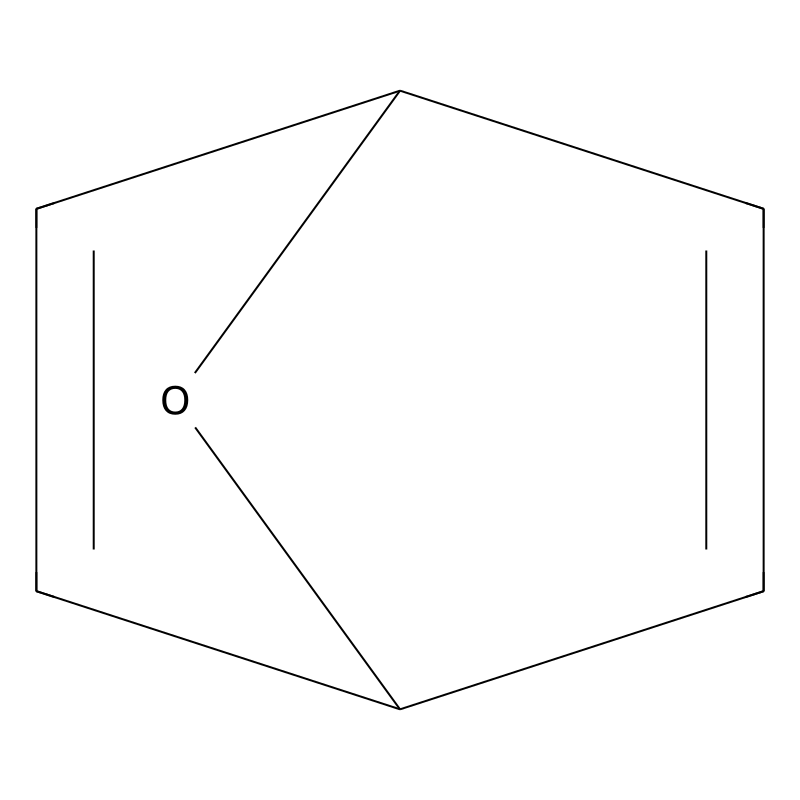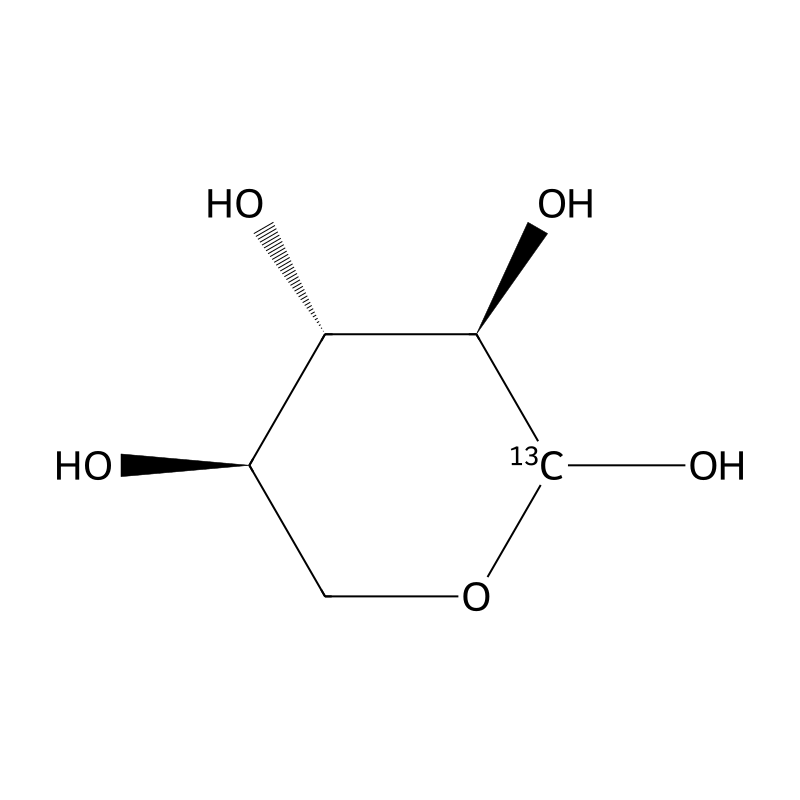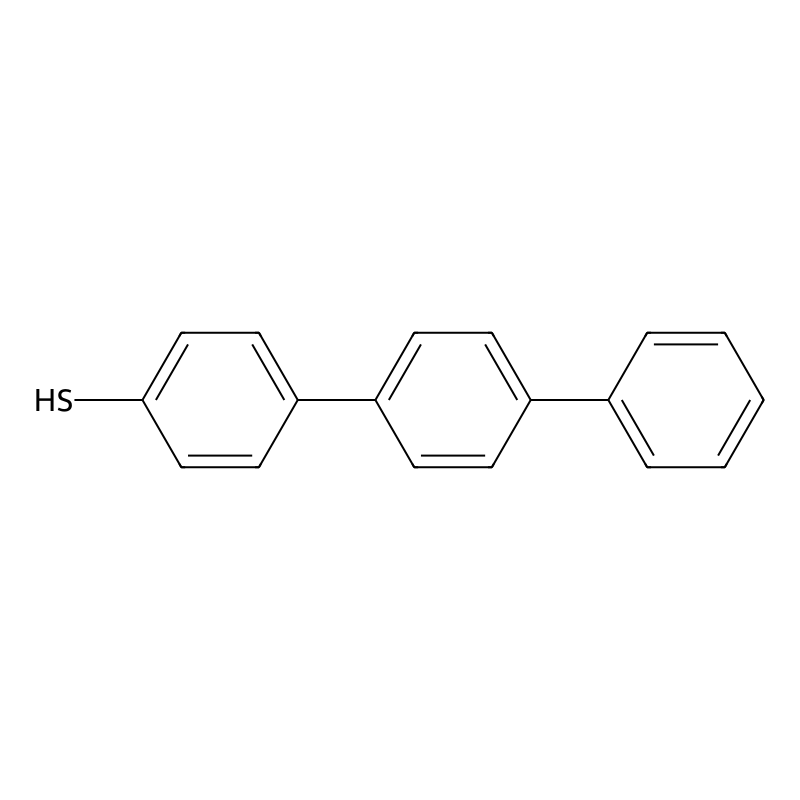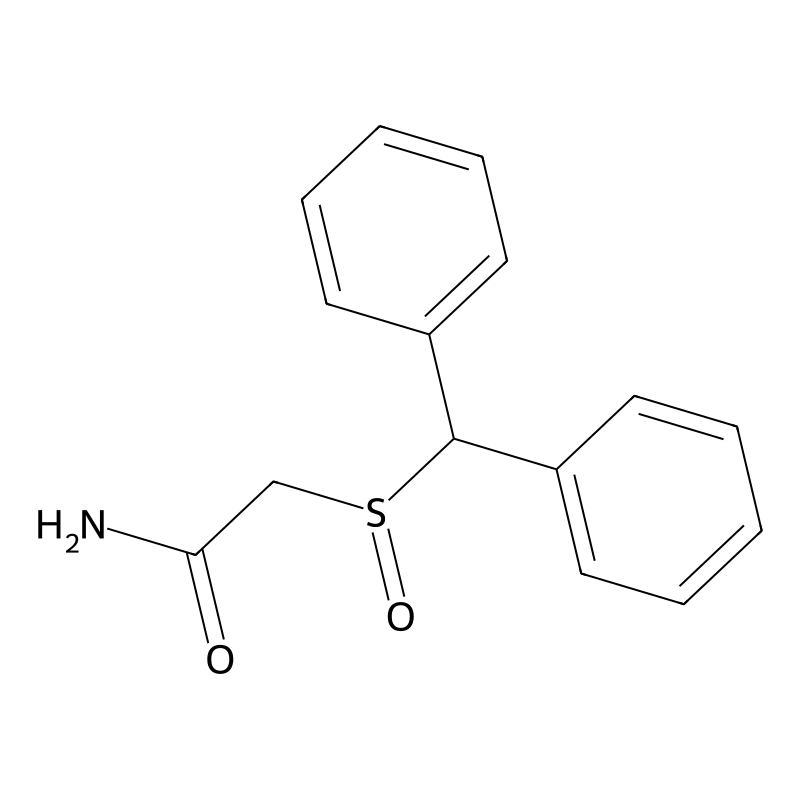4-(Trimethylammonium)methylphenylboronic acid bromide salt
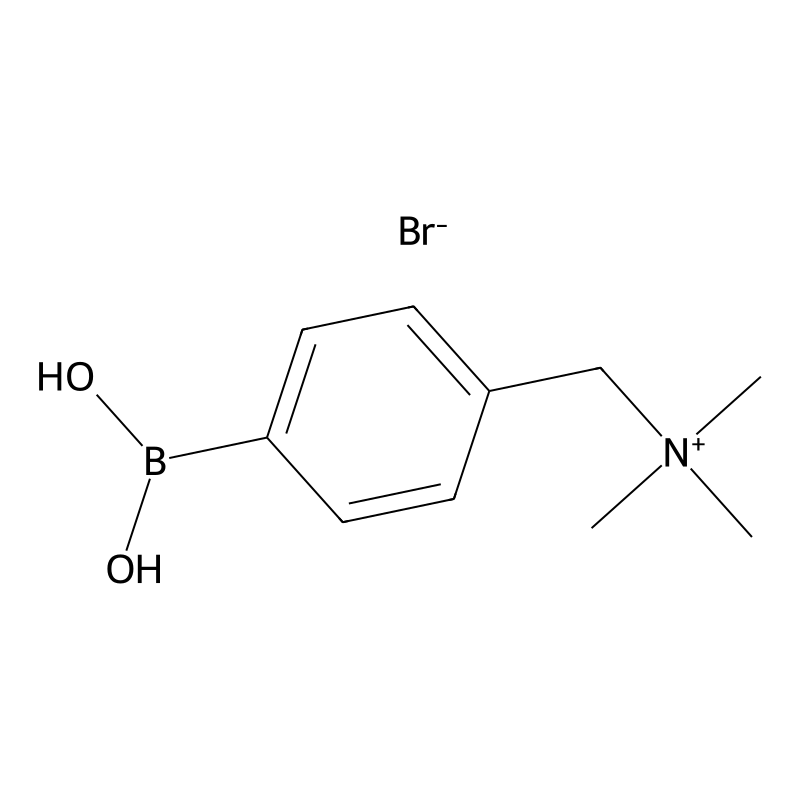
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Application in Antimicrobial Polymers
One potential application of TMMB is in the field of antimicrobial polymers . These polymers are designed to inhibit the growth of bacteria, fungi, and other microorganisms, and they can be used in a variety of applications, from medical devices to food packaging .
TMMB, with its quaternary ammonium group, could potentially be incorporated into these polymers to enhance their antimicrobial properties . The quaternary ammonium group has a net positive charge, which allows it to interact more effectively with negatively charged microorganisms . This interaction can disrupt the microorganism’s cell membrane, leading to its death .
4-(Trimethylammonium)methylphenylboronic acid bromide salt is a quaternary ammonium compound characterized by its trimethylammonium group and a boronic acid moiety. The chemical formula is C₁₀H₁₇BBrNO₂, with a molecular weight of approximately 273.96 g/mol . This compound is typically encountered as a solid and appears as a white to off-white powder. It is soluble in polar solvents, which enhances its utility in various
- Boronic Acid Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This is particularly useful in organic synthesis for constructing complex molecular architectures.
- Nucleophilic Substitution: The trimethylammonium group can facilitate nucleophilic substitution reactions, enhancing the reactivity of the compound in various synthetic pathways.
- Formation of Boronate Esters: The boronic acid moiety can form reversible complexes with diols, which is critical in sensor applications and biological assays.
4-(Trimethylammonium)methylphenylboronic acid bromide salt exhibits notable biological activity, particularly in the context of its interactions with biomolecules. Its boronic acid functionality allows it to bind selectively to certain sugars and other diols, making it useful in:
- Enzyme Inhibition: It may inhibit certain enzymes that utilize boron as a cofactor.
- Cellular Uptake Studies: The quaternary ammonium structure enhances cellular permeability, making it a candidate for drug delivery systems.
- Diagnostic
The synthesis of 4-(Trimethylammonium)methylphenylboronic acid bromide salt can be achieved through various methods:
- Quaternization Reaction: The trimethylammonium group can be introduced by reacting methyl iodide with 4-methylphenylboronic acid under basic conditions.
- Boronic Acid Formation: The initial formation of the boronic acid can be conducted through the reaction of phenylboronic acid with appropriate reagents to yield the desired product.
- Salt Formation: Finally, bromide ions can be introduced to form the bromide salt of the compound.
These methods highlight the versatility of synthetic strategies available for producing this compound.
The applications of 4-(Trimethylammonium)methylphenylboronic acid bromide salt span multiple fields:
- Organic Synthesis: It serves as a reagent in cross-coupling reactions essential for synthesizing pharmaceuticals and agrochemicals.
- Biochemical Sensors: Its ability to bind diols makes it suitable for developing sensors that detect glucose and other sugars.
- Drug Delivery Systems: The quaternary ammonium structure allows for enhanced solubility and permeability, making it valuable in pharmaceutical formulations.
Interaction studies have demonstrated that 4-(Trimethylammonium)methylphenylboronic acid bromide salt effectively binds to various biomolecules, particularly those containing hydroxyl groups. These interactions are crucial for:
- Understanding Enzyme Mechanisms: By studying how this compound interacts with enzymes, researchers can gain insights into enzyme function and inhibition.
- Developing Selective Sensors: Its binding properties are leveraged in creating selective sensors for clinical diagnostics.
Several compounds share structural or functional similarities with 4-(Trimethylammonium)methylphenylboronic acid bromide salt. Here are a few notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 4-Methylphenylboronic Acid | Boronic acid | Lacks quaternary ammonium functionality; simpler structure |
| Trimethylammonium Chloride | Quaternary ammonium | No boronic acid moiety; used primarily as a surfactant |
| Phenylboronic Acid | Boronic acid | Does not possess a trimethylammonium group; less soluble |
| 3-(Trimethylammonium)propane-1-sulfonate | Quaternary ammonium sulfonate | Different functional group; used in biochemical assays |
4-(Trimethylammonium)methylphenylboronic acid bromide salt stands out due to its dual functionality as both a boronic acid and a quaternary ammonium compound, allowing it to participate in unique




